molecular formula C50H90NO8P B1263109 [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1263109
M. Wt: 864.2 g/mol
InChI Key: SGYNBRXEOXADHS-CIUHTZMDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. This specific compound consists of a saturated fatty acid chain with 20 carbon atoms (20:0) and a polyunsaturated fatty acid chain with 22 carbon atoms and five cis double bonds at positions 7, 10, 13, 16, and 19 (22:5(7Z,10Z,13Z,16Z,19Z)).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids The process begins with the protection of the hydroxyl groups of glycerol, followed by the selective esterification of the fatty acids at the sn-1 and sn-2 positions

Industrial Production Methods

Industrial production of phosphatidylcholines often involves the extraction and purification from natural sources such as egg yolk or soybeans. The extracted phospholipids are then subjected to enzymatic or chemical modification to achieve the desired fatty acid composition.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The polyunsaturated fatty acid chain is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.

    Hydrolysis: Phospholipases can hydrolyze the ester bonds, releasing free fatty acids and lysophosphatidylcholine.

    Substitution: The phosphorylcholine moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, ozone, and free radicals.

    Hydrolysis: Phospholipases such as phospholipase A2 are commonly used for hydrolysis.

    Substitution: Reagents such as alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids and lysophosphatidylcholine.

    Substitution: Various substituted phosphatidylcholines depending on the reagent used.

Scientific Research Applications

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.

Mechanism of Action

The mechanism of action of [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The polyunsaturated fatty acid chain can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes such as inflammation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    PC(225(4Z,7Z,10Z,13Z,16Z)/P-160): Contains a plasmalogen moiety instead of a saturated fatty acid chain.

    PC(225(7Z,10Z,13Z,16Z,19Z)/161(9Z)): Contains a monounsaturated fatty acid chain instead of a saturated fatty acid chain.

    PC(160/225(7Z,10Z,13Z,16Z,19Z)): Contains a shorter saturated fatty acid chain.

Uniqueness

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of a saturated fatty acid chain and a highly unsaturated fatty acid chain. This unique structure imparts distinct biophysical properties to the compound, influencing its behavior in biological membranes and its interactions with other biomolecules.

Properties

Molecular Formula

C50H90NO8P

Molecular Weight

864.2 g/mol

IUPAC Name

[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C50H90NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,25,27,31,33,48H,6-7,9,11-13,15,17-19,21,23-24,26,28-30,32,34-47H2,1-5H3/b10-8-,16-14-,22-20-,27-25-,33-31-/t48-/m1/s1

InChI Key

SGYNBRXEOXADHS-CIUHTZMDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.